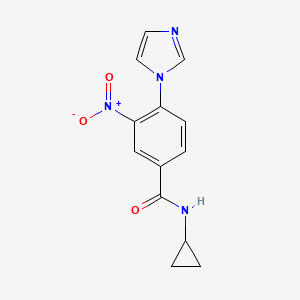
N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridin-4-yl group, a 1,2,4-oxadiazol-5-yl group, a cyclohexyl group, and a cyclopropanecarboxamide group. These groups suggest that the compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several functional groups. The structure could be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reactants used. Given the functional groups present in the molecule, it could potentially undergo a variety of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure and the functional groups it contains .Applications De Recherche Scientifique
Synthesis and Biological Activity Predictions
- A study by Kharchenko et al. (2008) discusses the synthesis of novel bicyclic systems containing the 1,2,4-oxadiazol ring, which includes compounds similar to the one . These compounds' biological activities were predicted, indicating potential applications in medicinal chemistry and drug development Kharchenko, Detistov, & Orlov, 2008.
Reaction Mechanisms and Product Formation
- Okuda et al. (2015) explored reactions involving N-(pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-yl)amidines, resulting in new cyclization products that form through ring cleavage and 1,2,4-oxadiazole ring closure. This study highlights the chemical reactivity and potential for generating diverse heterocyclic compounds Okuda, Ide, Uramaru, & Hirota, 2015.
Crystal Packing and Intermolecular Interactions
- Research by Lai, Mohr, and Tiekink (2006) on the crystal packing of isomeric compounds related to the one emphasized the importance of C–H⋯N, C–H⋯π, and π⋯π interactions. These findings could inform the design of materials with specific physical properties Lai, Mohr, & Tiekink, 2006.
Antimycobacterial Activity
- A study by Gezginci, Martin, and Franzblau (1998) on the antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include oxadiazole rings, provides insight into potential therapeutic applications against Mycobacterium tuberculosis Gezginci, Martin, & Franzblau, 1998.
Anticancer and α-Glucosidase Inhibitory Activities
- Al-Majid et al. (2019) described the synthesis of pyridine-dicarboxamide-cyclohexanone derivatives and their evaluation for anticancer and α-glucosidase inhibitory activities. Such studies highlight the potential of structurally similar compounds in the development of new therapeutic agents Al-Majid, Islam, Atef, El-Senduny, Badria, Elshaier, Ali, Barakat, & Motiur Rahman, 2019.
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c22-15(13-4-5-13)20-17(8-2-1-3-9-17)16-19-14(21-23-16)12-6-10-18-11-7-12/h6-7,10-11,13H,1-5,8-9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINSXOWLZZBNGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(1,3,4-oxadiazol-2-ylmethyl)azetidin-3-amine](/img/structure/B2608630.png)


![methyl N-(3-chlorophenyl)-N-[(4-chlorophenyl)sulfonyl]glycinate](/img/structure/B2608635.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2608636.png)


![{[(3-Chlorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B2608639.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2608643.png)


